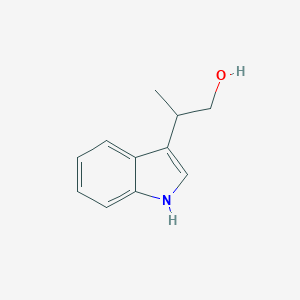

2-(1H-indol-3-yl)propan-1-ol

Vue d'ensemble

Description

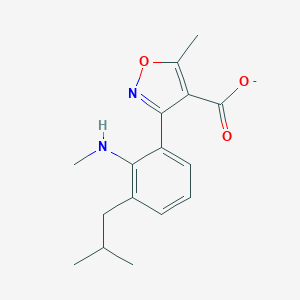

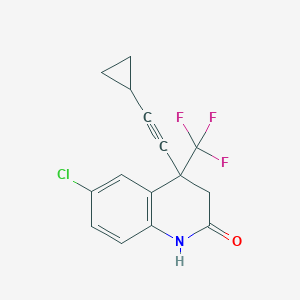

2-(1H-indol-3-yl)propan-1-ol is a compound that belongs to the class of organic compounds known as indoles, which are characterized by a 2,3-benzopyrrole structure. The indole moiety is a common framework in many natural products and pharmaceuticals, and modifications on this structure can lead to compounds with diverse biological activities .

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, gold(I)-catalyzed cycloisomerization has been used to prepare 1H-indole-2-carbaldehydes, which are structurally related to 2-(1H-indol-3-yl)propan-1-ol . Another approach involves the use of prop-2-ynylsulfonium salts in a sequential [1 + 4]- and [2 + 3]-annulation to access hexahydropyrrolo[3,2-b]indoles . Additionally, the total synthesis of an indolyl 1,2-propanediol alkaloid has been reported, which is relevant to the synthesis of 2-(1H-indol-3-yl)propan-1-ol .

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex, and X-ray crystallography is often used to determine their geometry. For example, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate has been elucidated, showing that the indole ring is essentially planar and the crystal structure is stabilized by hydrogen bonds .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. The synthesis of 1,3,3-tri(1H-indol-3-yl)propan-1-one, for example, demonstrates the reactivity of indole with chalcone in the presence of lemon juice as a catalyst, leading to further derivatization into oxoketene gem-dithiol and 1,2-dithiole-3-thione . This showcases the potential for diverse chemical transformations starting from indole-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like 2-(1H-indol-3-yl)propan-1-ol are influenced by their functional groups and molecular structure. These properties are important for understanding their behavior in biological systems and their potential as pharmaceutical agents. For instance, the antimicrobial activity of certain indole derivatives has been evaluated, indicating the significance of these properties in medicinal chemistry .

Applications De Recherche Scientifique

Enantioselective Synthesis

- Lipase-Catalyzed Kinetic Resolution : A study by Borowiecki, Dranka, & Ochal (2017) discusses the enantioselective lipase-mediated acetylation of indolic alcohols, including 1-(1H-indol-1-yl)propan-2-ol, highlighting a new route towards N-(β-hydroxypropyl)indoles Borowiecki, Dranka, & Ochal (2017).

Antifungal Activity

- Design of Antifungal Agents : Guillon et al. (2011) synthesized and evaluated indol-3-ylmethylamino derivatives of 2-(2,4-difluorophenyl)-1-[(1H-indol-3-ylmethyl)methylamino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ols for antifungal activity Guillon et al. (2011).

Adrenolytic Activity

- Synthesis and Adrenolytic Activity : Research by Groszek et al. (2009) focused on the synthesis and testing of various indole analogs, including 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ols, for their adrenolytic properties Groszek et al. (2009).

Androgen Receptor Antagonism

- Discovery of Indole Androgen Receptor Antagonists : A 2007 study by Lanter, Fiordeliso, et al. designed and synthesized novel 2-(1H-indol-2-yl)-propan-2-ols and evaluated their potential as androgen receptor antagonists Lanter, Fiordeliso, et al. (2007).

Serotonin Receptor Antagonism

- Advances in Antidepressants : Takeuchi, Kohn, et al. (2003) discovered a series of compounds, including 1-aryloxy-3-piperidinylpropan-2-ols, which exhibited dual 5-HT1A receptor antagonism and serotonin reuptake inhibition Takeuchi, Kohn, et al. (2003).

Catalytic Alkylation

- Alkylation of Cycloalkaneindoles : Sokolov et al. (2016) conducted studies on the catalytic alkylation of substituted indoles, forming various propan-2-ol conjugates Sokolov et al. (2016).

Pharmacokinetics

- Quantification and Pharmacokinetics Study : Walczak (2014) developed a method for the quantification of aminopropan-2-ol derivatives, including 2F109-(2RS)-1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, and assessed their pharmacokinetics in rats Walczak (2014).

Fluorescent Biomarkers

- Acute Toxicity and Cytotoxicity of Fluorescent Markers : Pelizaro et al. (2019) evaluated the toxic effects of triazoanilines synthesized from cardanol and glycerol, demonstrating their potential as fluorescent markers Pelizaro et al. (2019).

Orientations Futures

Future research could focus on improving the synthesis methods and exploring the potential applications of “2-(1H-indol-3-yl)propan-1-ol”. For instance, the eco-friendly synthesis method using citrus lemon juice could be optimized for better yield . Additionally, the compound’s affinity to adrenoceptors suggests potential applications in the treatment of cardiovascular disorders .

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(7-13)10-6-12-11-5-3-2-4-9(10)11/h2-6,8,12-13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJNIKZTDTZGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-3-yl)propan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B154643.png)